Home > Products > Screening Compounds P44258 > 8-Chloroguanosine
8-Chloroguanosine - 2104-68-9

8-Chloroguanosine

Catalog Number: EVT-1820777
CAS Number: 2104-68-9
Molecular Formula: C10H12ClN5O5
Molecular Weight: 317.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Chloroguanosine is a halogenated purine nucleoside, specifically a chlorinated derivative of guanosine. [, ] It plays a significant role in scientific research as a biomarker of oxidative damage to DNA and RNA caused by hypochlorous acid (HOCl), a potent oxidant produced by activated neutrophils during inflammation. [, , ] This compound is not naturally occurring and is primarily generated through in vitro reactions or through the interaction of HOCl with guanosine within biological systems. [, ]

8-Oxo-7,8-dihydroguanosine

  • Compound Description: 8-Oxo-7,8-dihydroguanosine (8-oxoG) is an oxidized form of guanosine and a common DNA lesion. It is often used as a marker of oxidative stress and DNA damage. [, ]
  • Relevance: 8-Oxo-7,8-dihydroguanosine shares the same core guanosine structure as 8-chloroguanosine, with the key difference being the presence of an oxo group at the 8-position instead of a chlorine atom. [, ] Both compounds are formed via reactions with guanosine and are studied as markers of different types of DNA damage. [, ]

8-Nitroguanosine

  • Compound Description: 8-Nitroguanosine is another modified form of guanosine, characterized by a nitro group at the 8-position. This compound is formed by the reaction of guanosine with reactive nitrogen species and is considered a marker of nitrosative stress. []
  • Relevance: Like 8-chloroguanosine, 8-nitroguanosine is an 8-substituted guanosine derivative. [] The structural similarity lies in the modification at the 8-position of the guanine base, highlighting the susceptibility of this position to various reactive species. []

5-Chloro-2′-deoxycytidine

  • Compound Description: This compound is a chlorinated derivative of 2′-deoxycytidine, formed by the reaction of hypochlorous acid with the nucleoside. []
  • Relevance: The formation of 5-chloro-2′-deoxycytidine alongside 8-chloroguanosine upon reaction of nucleosides with hypochlorous acid demonstrates the broader reactivity of hypochlorous acid with nucleic acid bases. [] While both compounds are halogenated nucleosides, their formation might involve different reaction mechanisms depending on the target base structure.

8-Chloro-2′-deoxyadenosine

  • Relevance: The formation of 8-chloro-2′-deoxyadenosine, alongside 8-chloroguanosine, by hypochlorous acid emphasizes the ability of this reactive species to target different nucleoside bases, albeit with varying reactivities. [] This suggests that 8-chloroguanosine might not be the sole product of hypochlorous acid-induced damage in cellular environments.

6-Chloroguanosine

  • Compound Description: 6-Chloroguanosine is a synthetic guanosine derivative with a chlorine atom at the 6-position. It serves as a useful starting material for synthesizing various 2-aminopurine ribonucleosides via palladium-catalyzed cross-coupling reactions. [, ] Additionally, structural analysis of BsPNP233 in complex with 6-chloroguanosine suggests that the chlorine modification at the 6-position might be detrimental to the catalytic activity of the enzyme. This characteristic could be explored in the design of inhibitors for hexameric PNPs from pathogens. []
  • Relevance: 6-Chloroguanosine, while structurally similar to 8-chloroguanosine with a chlorine atom substitution on the guanine base, differs in the position of the chlorine atom. [, , ] This positional difference can impact its reactivity and use in synthetic applications, distinguishing it from the biological relevance of 8-chloroguanosine as a marker of DNA damage. [, , ]

2′-Fluoro-2′-deoxyguanosine

  • Relevance: 2′-Fluoro-2′-deoxyguanosine shares a similar structure with 8-chloroguanosine, both being purine nucleosides. [] They differ in the modifications on the sugar and base moieties. [] Notably, while 8-chloroguanosine is studied for its association with DNA damage, 2′-fluoro-2′-deoxyguanosine and its derivatives are explored for their antiviral potential. []

6-O-methyl-2′-fluoro-2′-deoxyguanosine, 6-O-ethyl-2′-fluoro-2′-deoxyguanosine, and 2′-deoxy-2′-fluoro-6-chloroguanosine

  • Compound Description: These compounds are modified versions of 2′-fluoro-2′-deoxyguanosine, synthesized and evaluated as potential antiviral agents against influenza. [] Their corresponding 5′-O-naphthyl(methoxy-L-alaninyl) ProTide derivatives displayed antiviral activity in cellular assays with EC99 values of ∼12 μM. []
  • Relevance: These three compounds are structurally related to 8-chloroguanosine, as they are all purine nucleosides with modifications at the 2′-position of the sugar and various substitutions at the 6-position of the guanine base. [] These modifications highlight the possibility of fine-tuning the biological activity of nucleosides through specific structural alterations. []
Overview

8-Chloroguanosine is a halogenated derivative of guanosine, where a chlorine atom is substituted at the 8-position of the guanine moiety. This compound has garnered attention due to its potential roles in biological systems, particularly as a product of oxidative stress and inflammation. The formation of 8-chloroguanosine occurs through the chlorination of guanosine, often mediated by reactive species such as hypochlorous acid. Understanding its properties, synthesis, and biological implications is crucial for elucidating its role in mutagenesis and other cellular processes.

Source and Classification

8-Chloroguanosine is classified as a nucleoside, specifically a modified purine nucleoside. It can be derived from guanosine through chlorination processes that typically occur in inflammatory conditions. The primary sources of 8-chloroguanosine include biological systems where hypochlorous acid is produced, such as during neutrophil activation in response to infection or injury .

Synthesis Analysis

Methods

The synthesis of 8-chloroguanosine can be achieved through several methods:

  1. Chlorination with Hypochlorous Acid: This method involves the reaction of guanosine with hypochlorous acid, which is generated by myeloperoxidase during inflammation. The reaction typically occurs under physiological conditions, leading to the formation of 8-chloroguanosine .
  2. Oxidative Chlorination: Another approach involves using sodium hypochlorite as a chlorinating agent in buffered solutions. For instance, deoxyguanosine triphosphate can be treated with sodium hypochlorite in the presence of nicotine to yield 8-chloro-2'-deoxyguanosine triphosphate, which can subsequently be converted to 8-chloroguanosine .

Technical Details

The chlorination reaction generally requires careful control of pH and temperature to optimize yield and minimize side reactions. The use of buffers such as sodium phosphate at pH 8.0 is common to maintain stability during the reaction .

Molecular Structure Analysis

Structure

The molecular formula of 8-chloroguanosine is C₈H₈ClN₅O₄. Its structure features a purine base (guanine) linked to a ribose sugar, with a chlorine atom attached at the 8-position of the guanine ring.

Data

  • Molecular Weight: Approximately 247.63 g/mol
  • Melting Point: Not extensively documented but likely varies based on hydration state and purity.
  • Conformational Studies: Solid-state and solution conformations have been studied, revealing insights into its stability and interactions with other nucleotides .
Chemical Reactions Analysis

Reactions

8-Chloroguanosine participates in various chemical reactions typical for nucleosides:

  1. Base Pairing: It can form base pairs during DNA replication, potentially leading to mutations due to its altered hydrogen bonding capabilities compared to unmodified guanosine .
  2. Dephosphorylation: Like other nucleotides, it can undergo hydrolysis reactions under physiological conditions.

Technical Details

The presence of the chlorine atom at the 8-position affects its interaction with DNA polymerases, particularly in terms of fidelity during DNA synthesis. Studies have shown that this modification can lead to promutagenic outcomes when incorporated into DNA .

Mechanism of Action

The mechanism by which 8-chloroguanosine exerts its effects primarily involves its incorporation into nucleic acids during replication. When DNA polymerase encounters this modified nucleotide, it may mispair it with adenine or cytosine instead of thymidine or cytosine, leading to G:C to A:T or G:C to C:G transversions. This process contributes to mutagenesis and has implications for cancer development and progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in water and common organic solvents.
  • Stability: Sensitive to light and heat; should be stored in dark conditions at low temperatures.

Chemical Properties

  • Reactivity: Reacts with various electrophiles due to the presence of nitrogen atoms in the guanine ring.
  • Spectroscopic Data: Characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry for purity assessment and structural confirmation.
Applications

Scientific Uses

  1. Mutagenesis Studies: Used as a model compound to study the effects of halogenated nucleotides on DNA replication fidelity and mutagenesis.
  2. Biochemical Research: Investigated for its role in oxidative stress-related diseases and inflammation.
  3. Therapeutic Research: Potentially useful in developing strategies for cancer treatment by understanding its mutagenic properties.
Mechanistic Insights into 8-Chloroadenosine-Induced Cytotoxicity

Transcriptional and Post-Transcriptional RNA Synthesis Inhibition

Incorporation into RNA as a Chain-Terminating Analog

8-Chloroadenosine (8-Cl-Ado) exerts significant cytotoxicity through its direct incorporation into nascent RNA strands, functioning as a chain-terminating analog. Intracellular phosphorylation converts 8-Cl-Ado to its active triphosphate form (8-Cl-ATP), which competes with endogenous ATP for incorporation during RNA polymerization. Biochemical analyses demonstrate that 8-Cl-ATP is preferentially incorporated by RNA polymerase II (Pol II), the enzyme responsible for mRNA synthesis, leading to premature transcriptional termination. In multiple myeloma cells, treatment with 10 μM 8-Cl-Ado for 20 hours reduced mRNA synthesis by 50%, while rRNA (Pol I) and tRNA (Pol III) synthesis were less affected (20% and minimal reduction, respectively). Radiographic studies confirmed that 8-Cl-ATP incorporation occurs predominantly at the 3' terminus of RNA chains, causing elongation arrest [6]. The selectivity for Pol II correlates with the observed accumulation of 8-Cl-ATP in mRNA (>13 nmol/mg RNA), which was 5-fold higher than in tRNA or rRNA fractions [6]. This selective incorporation disrupts global gene expression, particularly impacting short-lived mRNAs encoding survival proteins.

Table 1: RNA Polymerase Inhibition Profile of 8-Cl-Ado

RNA PolymeraseTranscript TypeInhibition (%)8-Cl-ATP Incorporation (nmol/mg RNA)
Pol IImRNA50%>13.0
Pol IrRNA20%~2.6
Pol IIItRNAMinimal~2.5

Disruption of Poly(A) Tail Synthesis and mRNA Stability

Beyond chain termination, 8-Cl-Ado metabolites directly impair post-transcriptional mRNA processing. 8-Cl-ATP inhibits poly(A) polymerase (PAP), the enzyme responsible for adding polyadenylate tails to mRNA precursors. HPLC analyses of RNA digests from mantle cell lymphoma (MCL) cells exposed to 8-Cl-Ado revealed truncated poly(A) tails and reduced polyadenylation efficiency [5]. This disruption has cascading effects on mRNA stability, nuclear export, and translational efficiency. The poly(A) tail is critical for protecting mRNA from exonucleolytic degradation and facilitating ribosomal engagement. Consequently, inhibition of polyadenylation accelerates the decay of essential transcripts, particularly those encoding short-lived oncoproteins like Mcl-1 and cyclin D1. In multiple myeloma cells, this mechanism contributes to the rapid depletion of survival factors, sensitizing cells to apoptosis even when transcriptional inhibition is partial [3] [6]. Metabolic studies further indicate that 8-Cl-ATP's incorporation into the poly(A) tail itself creates aberrant structures that impair the binding of stabilizing proteins, exacerbating transcript instability [5].

Metabolic Activation and Intracellular Phosphorylation Dynamics

Role of Adenosine Kinase in 8-Cl-ATP Formation

The metabolic activation of 8-Cl-Ado is adenosine kinase (ADK)-dependent, converting the prodrug into its monophosphate form (8-Cl-AMP), which is subsequently phosphorylated to 8-Cl-ADP and 8-Cl-ATP. Pharmacological and genetic studies confirm that ADK expression dictates cellular sensitivity to 8-Cl-Ado. In MCL cell lines, ADK inhibition abolishes 8-Cl-ATP accumulation and confers complete resistance to cytotoxicity [2] [5]. Intracellular pharmacokinetic analyses reveal complex metabolic dynamics: Within 24 hours of exposure, 8-Cl-AMP reaches steady-state concentrations before undergoing further metabolism to 8-Cl-ATP and an unexpected metabolite, succinyl-8-chloro-AMP (S-8-Cl-AMP). This novel pathway consumes intracellular fumarate, directly linking 8-Cl-Ado metabolism to the tricarboxylic acid (TCA) cycle. HPLC quantification in MCL cells showed that 8-Cl-AMP levels strongly correlate with S-8-Cl-AMP formation (r² > 0.90), indicating coordinated metabolic flux [5]. Notably, modifying energy metabolism with metformin (which increases fumarate) enhances S-8-Cl-AMP accumulation, demonstrating bidirectional interaction between nucleoside analog metabolism and cellular bioenergetics.

Table 2: Key Intracellular Metabolites of 8-Cl-Ado

MetaboliteEnzyme ResponsiblePrimary FunctionNotable Interactions
8-Cl-AMPAdenosine KinaseMetabolic IntermediatePrecursor to S-8-Cl-AMP
8-Cl-ADPNucleotide KinasesATP Synthase InhibitionCompetes with ADP
8-Cl-ATPNucleotide KinasesRNA Incorporation / Chain TerminationDepletes ATP; Inhibits PAP
S-8-Cl-AMPAdenylosuccinate SynthaseTCA Cycle IntegrationReduces Fumarate Pools

Competitive Inhibition of ATP Synthase by 8-Cl-ADP/ATP

8-Cl-Ado metabolites disrupt cellular energy homeostasis through direct interference with mitochondrial ATP synthase (Complex V). 8-Cl-ADP competes with endogenous ADP for binding to the catalytic site of ATP synthase, reducing its ability to generate ATP. In breast cancer models, this competition results in a rapid decline in oxygen consumption rates (OCR), indicative of impaired oxidative phosphorylation. Seahorse XF96 analyzer data demonstrated that 8-Cl-Ado (10 μM, 18 hours) reduced basal mitochondrial respiration by >60% in MCF-7 and BT-474 cells [3]. Furthermore, oligomycin (a specific ATP synthase inhibitor) failed to further suppress OCR in 8-Cl-Ado-treated cells, confirming shared mechanistic targets. This inhibition creates a vicious cycle: ATP depletion increases the cellular ADP/ATP ratio, further favoring 8-Cl-ADP binding to ATP synthase. The resulting bioenergetic crisis is compounded by 8-Cl-ATP's consumption during RNA incorporation, creating dual energy sinks that severely compromise cellular viability. Metabolic tracing studies show that ATP levels in BT-474 breast cancer cells continue to decline over 72 hours of exposure, inversely correlating with accumulating 8-Cl-ATP [3] [5].

Energy Depletion and AMPK Pathway Activation

AMP/ATP Ratio Modulation and AMPK Phosphorylation

The depletion of ATP pools by 8-Cl-Ado metabolites activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. As ATP decreases, AMP levels rise, increasing the AMP:ATP ratio. This promotes AMP binding to AMPK’s γ-subunit, inducing a conformational change that facilitates phosphorylation at Thr¹⁷² by upstream kinases (e.g., LKB1). In breast cancer cells, 8-Cl-Ado treatment (10 μM) triggers AMPK phosphorylation within 12 hours, preceding measurable apoptosis [3]. Phospho-AMPK then acts as a metabolic switch, inhibiting anabolic pathways and promoting catabolic processes to restore energy balance. Importantly, the activation is metabolite-dependent: IBMX (a phosphodiesterase inhibitor that prevents 8-Cl-cAMP conversion to 8-Cl-adenosine) blocks AMPK phosphorylation, confirming that the effect requires 8-Cl-Ado’s metabolic products rather than its cyclic nucleotide form [3] [7]. This AMPK induction is conserved across malignancies, including renal cell carcinoma, where it correlates with loss of mTOR signaling [3].

Downstream mTOR Signaling Attenuation and Autophagy Induction

Activated AMPK directly phosphorylates and inhibits mTOR complex 1 (mTORC1), a critical regulator of protein synthesis and cell growth. AMPK phosphorylates both TSC2 (enhancing its GTPase activity toward Rheb) and Raptor (a key mTORC1 component), effectively silencing mTOR signaling. In breast cancer models, 8-Cl-Ado treatment rapidly reduces phosphorylation of mTORC1 substrates S6K and 4E-BP1 [3]. This inhibition triggers autophagy, evidenced by increased LC3B-II conversion, p62 degradation, and formation of acidic vesicular organelles. Genetic studies confirm autophagy’s functional role: siRNA knockdown of essential autophagy genes (ATG7 or Beclin 1) partially rescues clonogenic survival in 8-Cl-Ado-treated cells. The autophagy response serves as a survival mechanism initially but becomes cytotoxic under sustained bioenergetic stress. In vivo, this pathway contributes significantly to 8-Cl-Ado’s antitumor efficacy; BT-474 xenografts show LC3B aggregation and tumor regression after treatment (100 mg/kg, 3×/week), with complete macroscopic disappearance in 9 of 22 tumors [3] [5].

Table 3: AMPK/mTOR Pathway Biomarkers in 8-Cl-Ado-Treated Cells

BiomarkerChangeFunctional ConsequenceDetection Method
p-AMPK (Thr¹⁷²)↑ (Early, sustained)Energy sensing activationWestern Blot
p-mTOR / p-S6K↓ (Dose-dependent)Protein synthesis inhibitionPhospho-specific immunoassay
LC3B-II/I Ratio↑ (Accumulates)Autophagosome formationImmunofluorescence / WB
p62/SQSTM1↓ (Degraded)Autophagic fluxWestern Blot
Acidic Vesicles↑ (Numerous)Autolysosome formationAcridine Orange staining

Compounds Mentioned

Properties

CAS Number

2104-68-9

Product Name

8-Chloroguanosine

IUPAC Name

2-amino-8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H12ClN5O5

Molecular Weight

317.68 g/mol

InChI

InChI=1S/C10H12ClN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1

InChI Key

KZEYUNCYYKKCIX-UMMCILCDSA-N

SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O

Synonyms

8-chloroguanosine
8-chloroguanosine dihydrate

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.